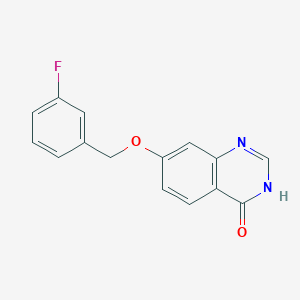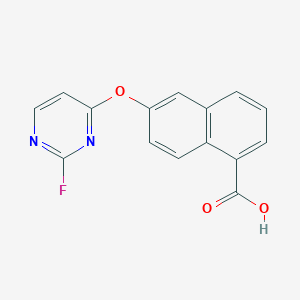
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate
Descripción general
Descripción
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H17IO4 It is characterized by the presence of an iodomethyl group and two ester groups attached to a cyclohexane ring
Métodos De Preparación
The synthesis of dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of a cyclohexane derivative with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like silver oxide to facilitate the iodination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate exerts its effects depends on its interaction with molecular targets. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions. The specific pathways involved vary based on the reaction and conditions.
Comparación Con Compuestos Similares
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:
1-Bromomethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-Chloromethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a chloromethyl group.
1-Methyl-1,3-dicarbomethoxycyclohexane: Lacks the halogen group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs.
Propiedades
Número CAS |
75328-53-9 |
|---|---|
Fórmula molecular |
C11H17IO4 |
Peso molecular |
340.15 g/mol |
Nombre IUPAC |
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17IO4/c1-15-9(13)8-4-3-5-11(6-8,7-12)10(14)16-2/h8H,3-7H2,1-2H3 |
Clave InChI |
HCZDVILANWUSFD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCC(C1)(CI)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)


![Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-](/img/structure/B8376567.png)


